molecular formula C15H20N4O B2935088 (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine CAS No. 750614-22-3

(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine

Cat. No.: B2935088
CAS No.: 750614-22-3
M. Wt: 272.352
InChI Key: KSGAOOFLLRQUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triazoloazepine derivatives, characterized by a fused bicyclic system containing a [1,2,4]triazole ring and a seven-membered azepine ring. The structure features a 3-methoxyphenyl group linked via an aminomethyl bridge to the triazoloazepine core.

Properties

IUPAC Name

3-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-20-13-7-5-6-12(10-13)16-11-15-18-17-14-8-3-2-4-9-19(14)15/h5-7,10,16H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGAOOFLLRQUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine , with the CAS number 750614-22-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological significance, drawing from diverse sources to provide a comprehensive overview.

Basic Information

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O
  • Molecular Weight: 272.35 g/mol
  • Boiling Point: 525.1 ± 60.0 °C (predicted)
  • Density: 1.24 ± 0.1 g/cm³ (predicted)
  • pKa: 3.26 ± 0.20 (predicted) .

Structure

The compound features a triazole ring fused with an azepine structure, which is significant for its biological activity. The methoxy phenyl group is expected to enhance lipophilicity and receptor binding affinity.

Pharmacological Significance

The triazole scaffold is known for its presence in various drug categories, including antimicrobial, anti-inflammatory, and analgesic agents . Compounds similar to this compound have demonstrated promising pharmacological profiles in preclinical studies.

In Vitro Studies

Research indicates that derivatives of the triazole ring exhibit significant inotropic effects. For instance, compounds synthesized from similar scaffolds have shown better in vitro activity than established drugs like milrinone in isolated heart preparations .

Table 1: Comparison of Inotropic Activity

CompoundStroke Volume Increase (%)Reference
Milrinone2.46 ± 0.07
Compound A12.02 ± 0.20
Compound BHigher than Milrinone

The precise mechanism by which this compound exerts its effects remains under investigation. However, compounds with similar structures have been shown to interact with various receptors including serotonin and adrenergic receptors .

Synthesis and Evaluation

A study published in PubMed details the synthesis of related triazolo derivatives and their biological evaluation. The majority of these compounds exhibited enhanced pharmacological properties compared to traditional agents used for similar therapeutic purposes .

Clinical Implications

Given the promising results from in vitro studies and the structural advantages provided by the triazole and azepine moieties, there is potential for further development of this compound as a therapeutic agent in cardiovascular diseases and possibly other conditions influenced by receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloazepine Derivatives

  • (3-Allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine Derivatives
    • Structural Differences : These compounds incorporate a thiazole ring and allyl substituents instead of the methoxyphenyl group.
    • Functional Impact : Replacement of the ethyl group with allyl in the thiazole ring reduced analgesic activity, highlighting the importance of substituent steric and electronic properties for bioactivity .
    • Activity : Demonstrated moderate analgesic effects in rodent models (e.g., 50–60% inhibition in acetic acid-induced writhing) but were less potent than ketorolac .

Triazolopyrimidine Derivatives

  • (5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-trifluoromethoxy-phenyl)-amine
    • Structural Differences : Replaces the azepine ring with a pyrimidine core.
    • Functional Impact : The trifluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy substituents.
    • Activity : Exhibited potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, with an IC₅₀ of 310 nM .

Triazoloquinazoline Derivatives

  • N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Structural Differences: Features a quinazoline core fused with a triazole ring. Functional Impact: The diethoxyphenyl group improves solubility and receptor binding affinity.

Key Structural and Functional Comparisons (Data Table)

Compound Class Core Structure Key Substituents Biological Activity Reference
Triazoloazepine (Target) [1,2,4]Triazoloazepine 3-Methoxyphenyl aminomethyl Underexplored; predicted CNS/analgesic
Thiazole-Triazoloazepine Hybrid Triazoloazepine + Thiazole Allyl, aryl groups Moderate analgesic (50–60% inhibition)
Triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 4-Trifluoromethoxyphenyl DHODH inhibition (IC₅₀: 310 nM)
Triazoloquinazoline Triazolo[1,5-a]quinazoline 3,4-Diethoxyphenyl ethyl Kinase inhibition (anticancer)

Mechanistic Insights and SAR Trends

  • Triazole Core : The [1,2,4]triazole moiety enhances hydrogen bonding and π-π stacking interactions with biological targets, critical for both antimicrobial and CNS activities .
  • Substituent Effects :
    • Methoxy vs. Trifluoromethoxy : Methoxy groups improve solubility, while trifluoromethoxy groups increase metabolic stability and target affinity .
    • Aryl vs. Heteroaryl : Aryl groups (e.g., phenyl) enhance planar interactions, whereas heteroaryl substituents (e.g., thiazole) introduce steric constraints that modulate selectivity .

Q & A

Q. What are the key synthetic strategies for constructing the triazoloazepine core in this compound?

The triazoloazepine scaffold can be synthesized via cyclocondensation reactions. For example, analogous triazolo-fused heterocycles are prepared by reacting hydrazine derivatives with cyclic ketones under acidic conditions, followed by dehydrogenation (e.g., using POCl₃ or H₂O₂). A critical step is optimizing the regioselectivity of the triazole ring formation, which requires precise stoichiometric control of reagents like thioureas or carbodiimides .

Q. How can structural characterization of this compound be rigorously validated?

Multi-modal spectroscopic techniques are essential:

  • NMR : Confirm methoxy group positioning (δ ~3.8 ppm for aromatic-OCH₃) and azepine ring conformation via 2D NOESY .
  • X-ray crystallography : Resolve bond angles and torsional strain in the tetrahydroazepine ring, as demonstrated in structurally related triazoloazepines .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for coupling the 3-methoxyphenyl moiety to the triazoloazepine backbone?

Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C are effective for nucleophilic aromatic substitution or Buchwald-Hartwig amination. Catalytic systems like Pd(OAc)₂/Xantphos improve yields for aryl-amine coupling, but inert atmosphere (N₂/Ar) is critical to prevent oxidation of the secondary amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the methoxy group?

  • Synthetic modifications : Replace the 3-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH, -NH₂) groups to assess electronic effects on receptor binding .
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. For example, halogenated triazoles in showed antitubercular activity, suggesting a template for bioactivity screening .

Q. How should researchers address contradictions in reported synthetic yields for similar triazoloazepines?

  • Reproducibility checks : Replicate literature procedures while controlling variables like moisture levels, catalyst purity, and heating rates.
  • Mechanistic studies : Use in situ IR or LC-MS to monitor intermediate formation. For instance, highlights the role of DIPEA in stabilizing reactive intermediates during triazine synthesis, which may apply to azepine systems .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
  • ADMET prediction tools : SwissADME or ADMETlab can estimate logP, solubility, and blood-brain barrier permeability, leveraging data from structurally related triazoles in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.